(5E)-2-巯基-3-苯基-5-(3-噻吩基亚甲基)-3,5-二氢-4H-咪唑-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

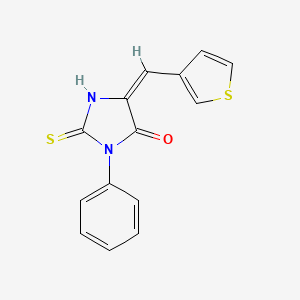

(5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C14H10N2OS2 and its molecular weight is 286.37. The purity is usually 95%.

BenchChem offers high-quality (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: “(5E)-2-巯基-3-苯基-5-(3-噻吩基亚甲基)-3,5-二氢-4H-咪唑-4-酮”表现出光致变色行为。它可用于智能纺织品,其中织物会根据特定波长的光线改变颜色。 应用包括防紫外线服装、眼科光致变色镜片和光学数据存储 .

- 合成: 研究人员通过掺入噻吩部分合成了聚合物。 例如,可以使用脂肪酶催化的单锅两步法制备α,ω-噻吩封端聚己内酯(ThPCLTh) .

- 应用: 该材料对化学敏感,会对环境条件的变化(如酸度、温度和光照)做出响应。 它在传感器和分子器件方面具有潜在应用 .

光致变色材料

聚合物合成

化学敏感材料

作用机制

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the biological target it interacts with.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The metabolism of the compound can affect its activity and duration of action, while excretion determines the rate at which the compound is removed from the body .

Result of Action

Given the range of biological activities exhibited by thiophene derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of the compound. Additionally, the physiological environment within the body, including factors such as enzymatic activity and the presence of transport proteins, can also influence the action and efficacy of the compound .

生物活性

The compound (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, characterized by its unique structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H10N2OS2, with a CAS number of 87736-69-4. The structure features a mercapto group (-SH), which is known to contribute to various biological activities through interactions with biological macromolecules.

Table 1: Basic Properties of (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

| Property | Value |

|---|---|

| Molecular Formula | C14H10N2OS2 |

| Molecular Weight | 286.36 g/mol |

| CAS Number | 87736-69-4 |

| Solubility | Soluble in DMSO |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that compounds similar to (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazoles possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. In vitro studies show that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Antiviral Properties

Preliminary data suggest that the compound may also exhibit antiviral properties. It has been observed to inhibit the replication of Herpes simplex virus type 1 (HSV-1) in vitro, indicating a potential role in antiviral therapy .

The biological activity of (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is largely attributed to its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to:

- Inhibition of Enzymatic Activity : The mercapto group can form disulfide bonds with cysteine residues in proteins, altering their function.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis in cancer cells.

- Modulation of Signal Transduction Pathways : It may influence pathways related to cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study conducted on A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity .

Case Study 2: Antiviral Activity

In a controlled laboratory setting, the compound was tested against HSV-1. Results indicated a 70% reduction in viral load at a concentration of 50 µM after 24 hours of treatment, suggesting its potential as an antiviral agent .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Effective against bacteria | Not specified |

| Antitumor | Significant cytotoxicity | ~25 µM |

| Antiviral | Inhibitory effect on HSV | ~50 µM |

属性

IUPAC Name |

(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)imidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS2/c17-13-12(8-10-6-7-19-9-10)15-14(18)16(13)11-4-2-1-3-5-11/h1-9H,(H,15,18)/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBQEWWUCWERSR-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CSC=C3)/NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。